molecular formula C18H17N3O5 B2738067 ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate CAS No. 303148-99-4

ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate

Cat. No.: B2738067
CAS No.: 303148-99-4
M. Wt: 355.35
InChI Key: MYAXZVGAFGATAW-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate is a useful research compound. Its molecular formula is C18H17N3O5 and its molecular weight is 355.35. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoate, identified by its CAS number 303148-99-4, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and pharmacological properties of this compound, drawing from diverse research studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC18H17N3O5
Molecular Weight355.35 g/mol
Density1.33 g/cm³ (predicted)
Boiling Point519.5 °C (predicted)
pKa0.85 (predicted)

These properties suggest that the compound has a moderate lipophilicity and stability under various conditions, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. The nitro group at the 6-position of the benzimidazole ring enhances its reactivity and biological profile.

Anticancer Activity

Several studies have investigated the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds bearing a benzimidazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Line Studies : this compound has shown promising results in inhibiting the growth of breast cancer (MCF7) and lung cancer (A549) cell lines in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Mechanistic Insights : The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a potential mechanism for its anticancer effects .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of benzimidazole derivatives. This compound exhibits activity against various bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents .

Anthelmintic Activity

The anthelmintic potential of certain benzimidazole derivatives has been well-documented. This compound was tested against adult earthworms (Pheretima posthuma), showing significant paralysis and death at specific concentrations, suggesting its utility in treating parasitic infections .

Case Studies

Case Study 1 : A study published in ACS Omega evaluated a series of benzimidazole derivatives for their antiproliferative activities. Ethyl 2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yloxy]propanoate was among those tested and exhibited notable cytotoxicity against multiple cancer cell lines .

Case Study 2 : Another investigation focused on the synthesis and biological evaluation of novel benzimidazole derivatives for their anthelmintic activity. The results indicated that compounds similar to ethyl 2-[...]-propanoate could effectively immobilize and kill nematodes, providing insights into their potential therapeutic applications in veterinary medicine .

Properties

IUPAC Name

ethyl 2-(6-nitro-2-phenylbenzimidazol-1-yl)oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5/c1-3-25-18(22)12(2)26-20-16-11-14(21(23)24)9-10-15(16)19-17(20)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAXZVGAFGATAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)ON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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